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molecular formula C12H11ClN2O2 B1337172 Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 33331-57-6

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No. B1337172
M. Wt: 250.68 g/mol
InChI Key: HKTABMXYYNWMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04166817

Procedure details

3-Carbethoxy-4-hydroxy-7-methyl-1,8-naphthyridine (3.8 g; 0.016 M) was suspended in POCl3 (46 ml; 0.45 M) and the mixture heated at 70°-80° C. for 4 hr. The solution was concentrated in vacuo and the residue poured carefully onto crushed ice. The resulting solution was basified with 10% aq. NaOH to pH 6 and extracted with Et2O. The Et2O extracts were combined, washed with saturated brine and dried over anhydrous MgSO4. The drying agent was removed by filtration and the filtrate was decolourised by refluxing with charcoal, filtered through Kieselguhr and evaporated to dryness in vacuo to yield the product, 3.7 g. (92%), m.p. 92°-93° C. (dec.). An analytical sample was obtained by chromatography over silica gel using CHCl3 /MeOH (9:1) as eluent. m.p. 90°-91° C. (dec.) (Found: N, 11.36; C, 57.80; H, 4.66; Cl, 14.13%. C12H11ClN2O2 requires: N, 11.18; C, 57.48; H, 4.39; Cl, 14.17%), νmax (KBr) 1720, 1600, 1580, 1470, 1260, 1213, 1170, 1022, 810 cm-1, δ [(CD3)2SO] 1.39 (t), 4.4 (q), (CH3CH2), 2.74 (s) (CH3), 7.69 (d), 8.6 (d), 9.21 (s) (heterocyclic protons), m/e 250 (M+ ; 100%), 222 (41%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( q )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
222
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1O)=[CH:13][CH:12]=[C:11]([CH3:17])[N:10]=2)([O:3][CH2:4][CH3:5])=[O:2].[K+].[Br-].O=P(Cl)(Cl)[Cl:22]>C(Cl)(Cl)Cl.CO>[C:1]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:22])=[CH:13][CH:12]=[C:11]([CH3:17])[N:10]=2)([O:3][CH2:4][CH3:5])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=O)(OCC)C=1C=NC2=NC(=CC=C2C1O)C
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( q )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
222
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 70°-80° C. for 4 hr
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue poured carefully
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing with charcoal
FILTRATION
Type
FILTRATION
Details
filtered through Kieselguhr
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the product, 3.7 g
CUSTOM
Type
CUSTOM
Details
An analytical sample was obtained by chromatography over silica gel

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC)C=1C=NC2=NC(=CC=C2C1Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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